(S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a chlorocarbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chlorocarbonyl group to other functional groups.
Substitution: The chlorocarbonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein folding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
L-Azetidine-2-carboxylate: A proline analog that can cause protein misfolding.
Azetidine-2-carboxylic acid: Known for its presence in certain plants and its toxic effects.
Uniqueness
(S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H8ClNO3 |
---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
methyl (2S)-1-carbonochloridoylazetidine-2-carboxylate |
InChI |
InChI=1S/C6H8ClNO3/c1-11-5(9)4-2-3-8(4)6(7)10/h4H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
FULLUQLHZNFALO-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCN1C(=O)Cl |
Canonical SMILES |
COC(=O)C1CCN1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.